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5-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Bromo-5-methoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid with
potential applications as a versatile building block in organic synthesis, particularly in the
development of novel pharmaceutical agents. This guide provides a comprehensive technical
overview of its molecular structure, outlines a robust synthetic pathway, and presents a detailed
analysis of its expected spectroscopic characteristics. By combining theoretical predictions with
established chemical principles, this document serves as a foundational resource for
researchers working with or considering this compound for their synthetic targets.

Molecular Structure and Physicochemical
Properties

3-(2-Bromo-5-methoxyphenyl)propanoic acid, with the molecular formula C10H11BrOs and a
molecular weight of approximately 259.1 g/mol , possesses a unique combination of functional
groups that define its chemical behavior.[1][2] The structure consists of a benzene ring
substituted with a bromine atom, a methoxy group, and a propanoic acid side chain.
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The key structural features are:

Aromatic Core: A 1,2 ,4-trisubstituted benzene ring.

e Bromo Substituent: Located at the C2 position (ortho to the side chain), this electron-
withdrawing group influences the electronic properties of the ring and serves as a key handle
for cross-coupling reactions.

o Methoxy Substituent: An electron-donating group at the C5 position (para to the bromo
group), which modulates the reactivity of the aromatic ring.

e Propanoic Acid Side Chain: A three-carbon carboxylic acid chain that provides a site for
amide bond formation and other derivatizations.

These features make the molecule an attractive intermediate for creating complex molecular
architectures.

Table 1: Physicochemical Properties of 3-(2-Bromo-5-methoxyphenyl)propanoic acid

Property Value Source
CAS Number 66192-02-7 [1][3]
Molecular Formula C10H11BrOs [1112]
Molecular Weight 259.1 g/mol [2]
Appearance Solid (predicted) [1]
COC1=CC(=C(Br)C=C1)CCC(
SMILES [2]
0)=0
RQBOENPLKPYNI-
InChlKey [3]

UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

While specific peer-reviewed preparations for this exact molecule are not prevalent, a highly
reliable synthetic route can be devised based on well-established transformations of analogous
phenylpropanoic acids.[4][5][6] The most logical and efficient approach is the catalytic
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hydrogenation of the corresponding cinnamic acid precursor, (E)-3-(2-bromo-5-
methoxyphenyl)acrylic acid.

This two-step process involves:

e Knoevenagel or Perkin Condensation: To synthesize the cinnamic acid precursor from 2-
bromo-5-methoxybenzaldehyde.

o Catalytic Hydrogenation: To reduce the alkene double bond of the cinnamic acid derivative.

Proposed Experimental Protocol: Catalytic
Hydrogenation

This protocol describes the reduction of the a,3-unsaturated double bond of the cinnamic acid
precursor.

e Reaction Setup: To a solution of (E)-3-(2-bromo-5-methoxyphenyl)acrylic acid (1.0 eq) in
ethanol or ethyl acetate (approx. 0.1 M), add 10% Palladium on charcoal (Pd/C) (5-10
mol%).

o Hydrogenation: Fit the reaction flask with a hydrogen-filled balloon or connect it to a
hydrogenation apparatus. Purge the flask with hydrogen gas.

o Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a
hydrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC)
until the starting material is fully consumed.

o Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to
remove the Pd/C catalyst. Wash the pad with the reaction solvent.

¢ [solation: Concentrate the filtrate under reduced pressure to yield the crude 3-(2-bromo-5-
methoxyphenyl)propanoic acid.

 Purification: The product can be further purified by recrystallization from a suitable solvent
system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure solid product.[7]

Causality Behind Experimental Choices:
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o Catalyst: Palladium on charcoal is the catalyst of choice for the hydrogenation of alkenes
due to its high efficiency and selectivity. It effectively reduces the C=C double bond without
affecting the aromatic ring or the carboxylic acid group under standard conditions.

o Solvent: Ethanol or ethyl acetate are commonly used as they are relatively inert, effectively
dissolve the starting material, and are easily removed post-reaction.

» Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions, providing a
simple yet effective means of maintaining a hydrogen atmosphere.

Malonic acid, Hz, Pd/C
G-Brom0-5-methoxybenzaldehyde Pyridine/Piperidine (E)-3-(2-Bromo-5-methoxyphenyl)acrylic aci@MVG-(2-Bromo-5-methoxyphenyl)propanoic ac@

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 3-(2-Bromo-5-methoxyphenyl)propanoic acid.

Structural Elucidation by Spectroscopic Analysis
(Predicted)

As experimental data is not publicly available, this section provides a detailed prediction of the
spectroscopic signatures expected for 3-(2-Bromo-5-methoxyphenyl)propanoic acid, which
are crucial for its unambiguous identification.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene,
and methoxy protons.

Table 2: Predicted *H NMR Signals (in CDCls, 400 MHz)
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Assignment

Predicted Shift
(ppm)

Multiplicity

Integration

Rationale

-COOH

10.0-12.0

Broad Singlet

1H

The acidic proton
of the carboxylic
acid is typically
broad and

downfield.

Ar-H (H6)

~7.35

Doublet (d)

1H

Ortho to the
bromo group,
expected to be
the most
downfield
aromatic proton.
J=28.8 Hz.

Ar-H (H4)

~6.85

Doublet of
Doublets (dd)

1H

Coupled to both
H3 and H6. J =
8.8, 3.0 Hz.

Ar-H (H3)

~6.70

Doublet (d)

1H

Ortho to the
methoxy group. J
= 3.0 Hz.

-OCHs

~3.80

Singlet (s)

3H

Methoxy group

protons.

-CH2-COOH ()

~2.95

Triplet (1)

2H

Methylene group
adjacent to the

aromatic ring.

Ar-CHz- (B)

~2.70

Triplet (t)

2H

Methylene group
adjacent to the

carbonyl.

3C NMR Spectroscopy

The carbon NMR will provide information on the carbon framework of the molecule.
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Table 3: Predicted 3C NMR Signals (in CDCls, 100 MHz)

Assignment

Predicted Shift (ppm)

Rationale

Carbonyl carbon of the

-C=0 ~179 _ _

carboxylic acid.

Aromatic carbon attached to
Ar-C (C5) ~159

the methoxy group.

Quaternary aromatic carbon
Ar-C (C1) ~140 attached to the propanoic acid

chain.

Aromatic C-H ortho to the
Ar-C (C6) ~133

bromo group.

Aromatic C-H ortho to the
Ar-C (C3) ~118

methoxy group.

Aromatic C-H para to the
Ar-C (C4) ~115

methoxy group.

Quaternary aromatic carbon
Ar-C (C2) ~113

attached to the bromo group.
-OCHs ~56 Methoxy carbon.

Methylene carbon adjacent to
-CH2-COOH (a) ~35

the carbonyl.

Methylene carbon adjacent to
Ar-CHz- (B) ~30

the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Predicted Key IR Absorptions
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Wavenumber (cm~?)

Functional Group Description

Very broad band characteristic

2500-3300 O-H stretch ) o

of a carboxylic acid dimer.

Strong absorption from the
~1700 C=0 stretch ) ]

carboxylic acid carbony! group.
~1600, ~1470 C=C stretch Aromatic ring vibrations.

Asymmetric stretch of the aryl
~1250 C-O stretch

ether.

Symmetric stretch of the aryl
~1040 C-O stretch

ether.

Carbon-bromine bond
~550-650 C-Br stretch

vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

e Molecular lon (M*): A key feature will be the isotopic pattern for bromine. The spectrum will

show two peaks of nearly equal intensity for the molecular ion: one for the 7°Br isotope (M™)

and another for the 8Br isotope (M+2).

e Predicted m/z: ~258 and ~260.

o Key Fragmentation: The most likely fragmentation pathway is the loss of the carboxylic acid

group (-COOH, 45 Da) followed by McLafferty rearrangement or cleavage of the side chain.
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[C10H11BrOs]*
m/z = 258/260

- C2H402
- COOH (McLafferty)
[CoH10BrOJ* [CsHsBro]*
m/z = 213/215 m/z = 199/201

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Applications in Research and Drug Development

Substituted phenylpropanoic acids are valuable intermediates in medicinal chemistry.[4][5]
While specific applications for 3-(2-bromo-5-methoxyphenyl)propanoic acid are not widely
documented, its structure suggests several potential uses:

o Scaffold for APl Synthesis: The carboxylic acid moiety can be readily converted to amides,
esters, or other functional groups. The bromo- and methoxy-substituted phenyl ring serves
as a modifiable core structure. Related compounds, such as 3-(2-bromo-4,5-
dimethoxyphenyl)propanenitrile, are key intermediates in the synthesis of drugs like
ivabradine, which is used to treat stable angina.[8]

o Fragment-Based Drug Discovery: As a well-defined chemical entity, it can be used in
fragment-based screening to identify new binding motifs for biological targets.

o Cross-Coupling Reactions: The aryl bromide provides a reactive site for Suzuki,
Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the facile
introduction of new carbon-carbon or carbon-heteroatom bonds to build molecular
complexity.

Conclusion

3-(2-Bromo-5-methoxyphenyl)propanoic acid is a compound with significant potential as a
synthetic intermediate. This guide provides a comprehensive framework for its synthesis via
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catalytic hydrogenation and details the expected spectroscopic signatures necessary for its
unequivocal characterization. The structural features—an accessible carboxylic acid, a reactive
aryl bromide, and a modulating methoxy group—make it a valuable tool for medicinal chemists
and researchers in drug development. The predictive analyses herein offer a robust starting
point for any scientist intending to work with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 3-(2-Bromo-5-methoxyphenyl)propanoic acid | CymitQuimica [cymitquimica.com]
e 2. chemsynthesis.com [chemsynthesis.com]

o 3. lookchem.com [lookchem.com]

o 4. researchgate.net [researchgate.net]

o 5. Artificial biosynthesis of phenylpropanoic acids in a tyrosine overproducing Escherichia
coli strain - PMC [pmc.ncbi.nlm.nih.gov]

e 6. prepchem.com [prepchem.com]
e 7. prepchem.com [prepchem.com]

o 8. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-
dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents
[patents.google.com]

¢ To cite this document: BenchChem. [Structure of 3-(2-Bromo-5-methoxyphenyl)propanoic
acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b3055663#structure-of-3-2-bromo-5-methoxyphenyl-
propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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